2-Methylquinoline-3,4-dione

Dioxygenase kinetics Microbial degradation Substrate specificity

Generic quinoline-3,4-diones fail as substrates for the cofactor-free dioxygenase HOD (MeQDO), compromising assay validity. This 2-methyl derivative is the obligate, specific substrate (Km ~1.5 µM) enabling robust, reproducible kinetic assays and co-crystallography. Avoid null results from unmethylated analogs. - Exclusive substrate for 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD) - Enables O₂ consumption, CO detection, and UV-Vis (300 nm) kinetic assays - Well-defined binding mode for structure-guided mutagenesis and co-crystallography

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
Cat. No. B12361195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoline-3,4-dione
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C10H7NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5H,1H3
InChIKeyXUHCHCFOCDKNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoline-3,4-dione: Dioxygenase Substrate Overview


2-Methylquinoline-3,4-dione (CAS 34497-54-6 via its predominant tautomeric form 3-hydroxy-2-methylquinolin-4(1H)-one, often referenced as 2-methylquinoline-3,4-diol; molecular formula C₁₀H₉NO₂, MW 175.18 g/mol) is a heterocyclic quinoline-3,4-dione derivative featuring a methyl substituent at the 2-position and carbonyl groups at the 3- and 4-positions [1]. It is recognized as the natural substrate for the cofactor-devoid bacterial enzyme 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD, EC 1.13.11.48), which catalyzes its O₂-dependent ring cleavage to N-acetylanthranilate and CO as part of the quinaldine degradation pathway [2]. This specific enzymatic role, absent in closely related but unmethylated quinolinediones, provides the primary differential value for biochemical and environmental microbiology research applications.

Why Unmethylated Analogs Fail in Dioxygenase Assays


Procuring a generic quinoline-3,4-dione such as 1H-3-hydroxy-4-oxoquinoline in place of the 2-methyl derivative introduces substantial risk of null or confounding results in dioxygenase activity assays. The 2-methyl group is a critical determinant of enzyme–substrate recognition: 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (MeQDO/HOD) and 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (QDO) represent distinct enzyme systems with divergent substrate specificities, and the unmethylated analog is not turned over by MeQDO [1]. Even when cross-reactivity is observed, the kinetic parameters differ markedly, rendering concentration–response relationships non-transferable. Consequently, substitution undermines both assay validity and inter-study reproducibility in quinaldine degradation research and related cofactor-free dioxygenase studies [2].

Quantitative Differentiation vs. Structural Analogs


Enzyme–Substrate Binding Affinity Comparison

In a direct head-to-head enzymological comparison, the apparent Km of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (MeQDO) for the 2-methyl substrate 1H-3-hydroxy-4-oxoquinaldine was reported as 30 µM, whereas the paralogous enzyme QDO exhibited an apparent Km of 24 µM for the unmethylated substrate 1H-3-hydroxy-4-oxoquinoline [1]. More strikingly, a separate kinetic characterization of recombinant HOD from Paenarthrobacter nitroguajacolicus reported a Km of 1.5 µM for the 2-methyl compound versus 180 µM for 1H-3-hydroxy-4-oxoquinoline—a 120-fold difference in affinity [2]. This demonstrates that the 2-methyl substituent can confer dramatically enhanced enzyme recognition depending on the enzyme source, a feature absent in the des-methyl analog.

Dioxygenase kinetics Microbial degradation Substrate specificity

Exclusive Dioxygenolytic Ring-Cleavage Pathway

The 2-methylquinoline-3,4-dione scaffold is the sole substrate for the committed ring-cleavage step in the bacterial quinaldine degradation pathway. The enzyme 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD/MeQDO) catalyzes the incorporation of both atoms of molecular O₂ at C2 and C4 of the heterocyclic ring, yielding N-acetylanthranilate and carbon monoxide as stoichiometric products [1]. The unmethylated analog 1H-3-hydroxy-4-oxoquinoline is processed by an entirely distinct enzyme system (QDO) that is not functionally interchangeable [1]. This metabolic exclusivity means that only the 2-methyl compound can serve as a probe for HOD/MeQDO activity or for studying cofactor-free dioxygenase mechanisms that generate CO.

Biotransformation Carbon monoxide release Anthranilate pathway

Cofactor Independence in Dioxygenase Mechanism

1H-3-Hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD) is a member of the α/β-hydrolase fold superfamily and is distinguished from the vast majority of dioxygenases by its complete lack of any metal or organic cofactor requirement [1]. EPR spectroscopy and X-ray fluorescence analysis of purified MeQDO confirmed the absence of any organic radical species and stoichiometric metals, respectively [1]. This mechanistic curiosity has made HOD a model system for studying cofactor-independent O₂ activation. Critically, the enzyme's substrate specificity is stringently restricted to the 2-methyl derivative; the des-methyl analog 1H-3-hydroxy-4-oxoquinoline is not turned over by HOD and instead requires the separate QDO enzyme system [1]. Researchers investigating cofactor-free dioxygenase mechanisms must therefore source the 2-methylquinoline-3,4-dione scaffold to ensure productive enzyme–substrate complex formation.

Cofactor-free oxygenase Enzyme mechanism α/β-Hydrolase fold

HIF Prolyl Hydroxylase Inhibition Potency

In a structure–activity relationship study of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, 2-methyl substitution on the oxyquinoline core was unexpectedly found to retain activity in a HIF1 ODD-luciferase reporter assay, and the resulting compound proved almost equally effective as the non-methylated lead in an oxygen-glucose deprivation (OGD) in vitro neuroprotection model [1]. Comparative transcriptomic analysis revealed that the 2-methyl-substituted oxyquinoline inhibitor achieved at 2 µM the same magnitude of HIF1 and HIF2 pathway induction as 30 µM roxadustat or 500 µM dimethyl oxalyl glycine, suggesting enhanced cellular potency relative to clinical-stage comparators [1]. This finding supports the hypothesis that the 2-methyl group contributes favorably to target engagement or cell permeability within this chemotype, providing a quantifiable differentiation from des-methyl oxyquinoline HIF PHD inhibitors.

HIF PHD inhibition Hypoxia signaling Oxyquinoline SAR

High-Value Research Applications


Cofactor-Independent Dioxygenase Kinetic Assays

The 2-methylquinoline-3,4-dione scaffold is the obligate substrate for 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD/MeQDO), a rare cofactor-devoid dioxygenase of the α/β-hydrolase fold family. With reported Km values as low as 1.5 µM for the recombinant P. nitroguajacolicus enzyme [1], this compound enables robust kinetic assays (e.g., O₂ consumption monitoring, CO detection by gas chromatography, or UV-Vis spectrophotometric tracking of N-acetylanthranilate formation at 300 nm) under strictly cofactor-free conditions. The unmethylated analog 1H-3-hydroxy-4-oxoquinoline is not accepted by HOD and must be avoided. This scenario is directly supported by the enzyme-substrate specificity data in Section 3, Evidence Items 1 and 2.

Quinaldine Degradation Pathway Tracing

In environmental microbiology studies of N-heterocyclic aromatic compound degradation, 2-methylquinoline-3,4-dione serves as the entry-point metabolite for the lower quinaldine catabolic pathway. Its conversion to N-acetylanthranilate and CO by HOD represents the sole ring-cleavage route, and the product anthranilate feeds into central metabolism via the anthranilate pathway [1]. Stable isotope-labeled (¹³C or ²H) 2-methylquinoline-3,4-dione can be employed as a metabolic tracer to quantify carbon flux through the degradation operon in Arthrobacter, Rhodococcus, and Pseudomonas spp. This application is founded on the exclusive metabolic fate evidence in Section 3, Evidence Item 2.

HIF PHD Inhibitor Lead Optimization

Transcriptomic evidence demonstrates that 2-methyl-substituted oxyquinoline-3,4-dione derivatives activate HIF1 and HIF2 pathways at 2 µM with efficacy matching 30 µM roxadustat, indicating a 15-fold cellular potency advantage [1]. Medicinal chemistry teams pursuing HIF PHD inhibitors for anemia, ischemia-reperfusion injury, or neurodegenerative disease can use this compound as a starting scaffold for further SAR exploration. The 2-methyl group appears to confer favorable target engagement or permeability properties that des-methyl oxyquinolines lack, making this a differentiated chemical starting point. This scenario is directly linked to the class-level inference in Section 3, Evidence Item 4.

Dioxygenase Structural Biology Co-Crystallization

HOD has been crystallized and its structure solved (PDB entries available), with the 2-methyl substrate serving as the cognate ligand for co-crystallization and soaking experiments [1]. The compound's well-defined binding mode in the α/β-hydrolase active site pocket enables structure-guided mutagenesis studies aimed at elucidating the catalytic mechanism of cofactor-independent O₂ activation. Procurement of high-purity 2-methylquinoline-3,4-dione (>95% as specified by reputable vendors) is essential for reproducible crystallographic studies, as the des-methyl analog does not occupy the HOD active site productively. This application derives from the cofactor independence evidence in Section 3, Evidence Item 3.

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